Nofecainide - 50516-43-3

Nofecainide

Catalog Number: EVT-435355
CAS Number: 50516-43-3
Molecular Formula: C20H24N2O3
Molecular Weight: 340.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Nofecainide belongs to the class of drugs known as sodium channel blockers. Its mechanism involves inhibiting the influx of sodium ions during action potentials in cardiac tissues, which is crucial for the conduction of electrical impulses in the heart. This classification places it alongside other antiarrhythmic medications such as flecainide and propafenone, which also target sodium channels but differ in their pharmacokinetic profiles and specific clinical applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of Nofecainide can be achieved through several chemical pathways, with a common method involving the reaction of 2,6-dimethylaniline with 2-chloroacetyl chloride to form an intermediate compound. This intermediate is then reacted with 3-(4-methylpiperidin-1-yl) propan-1-amine to yield Nofecainide.

  1. Starting Materials:
    • 2,6-Dimethylaniline
    • 2-Chloroacetyl chloride
    • 3-(4-Methylpiperidin-1-yl)propan-1-amine
  2. Reactions:
    • Formation of an acylated intermediate.
    • Nucleophilic substitution to form the final product.
  3. Yield and Purity: The synthesis typically yields a high-purity product, often requiring recrystallization for optimal purity levels.
Molecular Structure Analysis

Structure and Data

Nofecainide has a complex molecular structure characterized by its specific arrangement of atoms that contribute to its pharmacological properties. The molecular formula for Nofecainide is C_{18}H_{24}ClN_{3}O, indicating it contains carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.

  • Molecular Weight: Approximately 335.86 g/mol.
  • Structural Features: The compound features a piperidine ring, which is essential for its interaction with sodium channels.

Visualization

The three-dimensional structure of Nofecainide can be elucidated using molecular modeling software, highlighting its active sites for interaction with ion channels.

Chemical Reactions Analysis

Reactions and Technical Details

Nofecainide undergoes several chemical reactions that are critical for its activity:

  1. Ion Channel Interaction: The primary reaction involves binding to sodium channels in the cardiac tissue, where it stabilizes the inactive state of the channel.
  2. Metabolism: In vivo, Nofecainide is metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may exhibit different pharmacological activities.
  3. Deactivation: The compound can also undergo hydrolysis under certain conditions, affecting its efficacy.
Mechanism of Action

Process and Data

Nofecainide exerts its antiarrhythmic effects through:

  1. Sodium Channel Blockade: By binding to the sodium channels during their inactive state, Nofecainide reduces the rate of depolarization during action potentials.
  2. Prolongation of Refractory Period: This blockade leads to an increased refractory period in cardiac tissues, preventing premature contractions and stabilizing heart rhythm.
  3. Data on Efficacy: Clinical studies have shown that Nofecainide effectively reduces episodes of ventricular tachycardia compared to placebo groups.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • pH Stability: Nofecainide exhibits stability within a pH range of 4 to 7.
  • Thermal Stability: The compound remains stable under standard laboratory conditions but may decompose at elevated temperatures.
Applications

Scientific Uses

Nofecainide is primarily used in clinical settings for:

  1. Management of Cardiac Arrhythmias: It is indicated for patients suffering from ventricular tachycardia or other serious arrhythmias that are not responsive to first-line therapies.
  2. Research Applications: It serves as a valuable tool in pharmacological studies aimed at understanding sodium channel dynamics and arrhythmogenesis.
Introduction to Flecainide: Pharmacological Context and Historical Development

Classification Within Antiarrhythmic Drug Taxonomy

Flecainide belongs to the Vaughan Williams Class Ic antiarrhythmic agents, characterized by their potent blockade of cardiac voltage-gated sodium channels (Nav1.5). This classification distinguishes it from other antiarrhythmic classes through three principal pharmacological actions:

  • Strong Sodium Channel Inhibition: Flecainide exhibits rapid association with and slow dissociation from activated sodium channels during Phase 0 of the cardiac action potential. This profoundly slows conduction velocity, particularly in the atria, ventricles, His-Purkinje system, and accessory pathways, evidenced by QRS complex widening on the ECG [1] [3] [4].
  • Minimal Effect on Repolarization: Unlike Class Ia (e.g., quinidine) or Class III agents (e.g., amiodarone), flecainide exerts only a weak inhibitory effect on potassium rectifier currents (IKr). Consequently, its impact on action potential duration (APD) and the QT interval is comparatively mild under normal conditions [1] [4].
  • Unique Calcium Handling Modulation: A distinctive feature of flecainide among Class Ic agents is its inhibition of cardiac ryanodine receptor type 2 (RyR2) channels within the sarcoplasmic reticulum. By reducing aberrant diastolic calcium release ("calcium leaks"), flecainide suppresses delayed afterdepolarizations (DADs) and triggered activity, underpinning its efficacy in catecholaminergic polymorphic ventricular tachycardia (CPVT) beyond pure sodium channel blockade [1] [3] [4].

This combination of effects—marked conduction slowing without significant prolongation of repolarization—defines the Class Ic therapeutic niche. Flecainide's high potency necessitates strict patient selection, primarily restricted to individuals without structural heart disease due to the proarrhythmic risk identified in the CAST trial [1] [3].

Table 1: Key Electrophysiological Properties of Vaughan Williams Class I Antiarrhythmics

ClassPrototype AgentsSodium Channel Blockade KineticsEffect on Conduction VelocityEffect on Repolarization (APD/QT)Primary Clinical Use
IaQuinidine, ProcainamideIntermediate association/dissociationModerate decreaseProlongationSVT, VT (historical/limited)
IbLidocaine, MexiletineRapid association/dissociationMild decreaseShortening (Purkinje/ventricle)Acute VT, post-MI arrhythmias
IcFlecainide, PropafenoneSlow association/dissociationMarked decreaseMinimal effectSVT, AFib, some VT (no SHD)

Historical Synthesis and FDA Approval Timeline

The genesis of flecainide traces back to systematic fluorination efforts initiated at Riker Laboratories (later part of 3M Pharmaceuticals) in 1966. The strategic goal was to explore how fluorine substitution could enhance the potency and pharmacokinetic profiles of bioactive molecules, initially focusing on local anesthetics. Key milestones include:

  • Chemical Synthesis (1972): Chemists led by E.H. Banitt synthesized flecainide, identified chemically as N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide. The design incorporated two trifluoroethoxy substituents on the benzamide ring, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogues. The compound was designated R-818 internally. The synthesis pathway and preliminary characterization were documented in patents filed in the mid-1970s (US 3900481, 1975; US 4005209, 1977) [6] [9].
  • Preclinical & Early Clinical Evaluation (1975-1981): Initial pharmacological studies demonstrated flecainide's exceptional potency in suppressing experimentally induced arrhythmias. By 1975, preliminary data was presented at the Federation Proceedings [9]. Detailed in vitro electrophysiological studies published in 1979 characterized its potent sodium channel blocking effects [9]. Clinical studies confirming antiarrhythmic efficacy in ventricular arrhythmias followed, notably a study by Anderson et al. in the New England Journal of Medicine (1981) [9].
  • Regulatory Approval: Based on this efficacy data, flecainide acetate (Tambocor) received FDA approval on October 31, 1985, specifically indicated for the suppression of life-threatening ventricular arrhythmias (e.g., sustained ventricular tachycardia) and later for paroxysmal supraventricular tachycardias [1] [4] [9]. Japan approved flecainide significantly later, in 2007, for atrial fibrillation [9].
  • CAST Trial Impact (1989): The Cardiac Arrhythmia Suppression Trial (CAST), while not altering initial approval, profoundly reshaped flecainide's clinical use. It demonstrated increased mortality when Class Ic agents (flecainide, encainide) were used to suppress asymptomatic ventricular ectopy in post-myocardial infarction patients with structural heart disease. This cemented the critical restriction of flecainide to patients without significant ischemic heart disease or structural abnormalities [1] [3].

Table 2: Flecainide Development and Approval Timeline

YearMilestoneKey Event/Publication/Decision
1966Project InceptionRiker Labs initiates fluorinated compound program for bioactive molecules.
1972Chemical SynthesisFlecainide (R-818) synthesized by Banitt and colleagues.
1975First Patents & Preclinical DataUS Patents 3900481 (compound), 4005209 (acetate salt); Initial data in Fed. Proc. (1975).
1979In Vitro Electrophysiology CharacterizationHodess et al., J. Cardiovasc. Pharmacol. (1979) details Na+ channel blockade.
1981Clinical Efficacy Demonstration (VT)Anderson et al., N. Engl. J. Med. (1981) reports suppression of ventricular arrhythmias.
Oct 1985US FDA ApprovalApproved for life-threatening ventricular arrhythmias (Tambocor®).
1989CAST Trial Results PublishedLandmark trial establishes proarrhythmic risk in post-MI patients, restricting use to non-SHD.
2007Japan Approval for Atrial FibrillationExpanded indication approved in Japanese market.

Structural Analogues and Benzamide Derivatives

Flecainide's core structure is a benzamide derivative, featuring a benzamide moiety (carboxamido-substituted benzene ring) linked via a methylene bridge to a piperidine ring. This places it within a broader chemical family of bioactive benzamides, though its specific substitutions confer unique antiarrhythmic properties. Key structural aspects and analogues include:

  • Core Benzamide Scaffold: The foundation of flecainide is the 2,5-bis(2,2,2-trifluoroethoxy)benzamide structure. The benzamide moiety (phenyl ring + CONH group) is a common pharmacophore found in diverse therapeutic agents, including some antiemetics, antipsychotics, and HDAC inhibitors. Flecainide exemplifies how specific substitutions on this scaffold dictate target specificity and potency. The ortho- and para- trifluoroethoxy (-OCH2CF3) substituents are critical for its high lipophilicity, membrane penetration, and potent sodium channel blocking activity. Replacing these groups, particularly the para-trifluoroethoxy, generally diminishes antiarrhythmic efficacy [2] [6] [9].
  • Alkylamine Side Chain: The secondary amine linkage in flecainide is achieved through an N-(piperidin-2-ylmethyl) group. This basic nitrogen, protonated at physiological pH, likely facilitates interaction with the sodium channel pore. Modifications to this side chain, such as altering the ring size (piperidine vs. pyrrolidine), the linker length, or substituting the piperidine nitrogen, significantly impact pharmacokinetics (e.g., metabolism via CYP2D6) and receptor binding affinity [6] [9]. For instance, simplification of the side chain or changes in ring saturation typically reduce potency.
  • Fluorine Substituents: The six fluorine atoms within the two trifluoroethoxy groups are pivotal. Fluorination enhances:
  • Lipophilicity: Promoting distribution into cardiac tissue.
  • Metabolic Stability: The strong C-F bonds resist oxidative metabolism, contributing to flecainide's long elimination half-life (typically 12-27 hours). Primary metabolism involves oxidation of the piperidine ring and O-dealkylation, with significant renal excretion of unchanged drug (~30%) [4] [6] [9].
  • Electron-Withdrawing Effect: Influencing the electron density of the aromatic ring and potentially the amide bond, affecting binding interactions.
  • Related Benzamide Antiarrhythmics: While flecainide is the most prominent Class Ic benzamide, propafenone shares some conceptual similarities (aryloxypropanolamine structure with amide-like carbonyl) but possesses intrinsic beta-blocking activity. Pure benzamide analogues with significant sodium channel blocking activity comparable to flecainide are uncommon in clinical antiarrhythmic therapy. Earlier experimental benzamides lacked the optimized trifluoroethoxy substitution pattern crucial for flecainide's profile.
  • Non-Antiarrhythmic Benzamide Analogues: The benzamide scaffold is highly versatile pharmacologically. Examples include:
  • Antipsychotics: Sulpiride, amisulpride, remoxipride - These typically feature substituents favoring dopamine D2/D3 receptor antagonism (e.g., methoxy groups, different alkylamino side chains like pyrrolidines) rather than sodium channel blockade. YM-09151-2 (Nemonapride) is a potent D2 antagonist benzamide derivative studied for neuroleptic properties [8].
  • HDAC Inhibitors: Entinostat (MS-275) - Features an anilide (aminophenyl-carbonyl) structure linked to a hydrophobic cap, targeting zinc-dependent histone deacetylases [2].
  • Sigma Receptor Ligands: Numerous research benzamides target Sigma-1 receptors (σ1R) for CNS disorders, often incorporating substituted benzamides with varying chain lengths to a tertiary amine (e.g., compounds like 7i, 7w, 7y showing high σ1R affinity and selectivity) [5].
  • Antimicrobials/Anticancer Agents: Experimental benzamides targeting FtsZ (bacterial cell division protein) like PC190723, or tubulin/PDCD4 in glioblastoma research (e.g., compounds 75, 76) [2].

The structure-activity relationship (SAR) within flecainide-like benzamides highlights the critical importance of the bis(trifluoroethoxy) pattern and the specific piperidinylmethyl side chain for achieving potent Class Ic activity. Minor modifications often lead to loss of antiarrhythmic potency or a shift in primary pharmacological activity towards other targets like dopamine receptors or HDACs.

Table 3: Structural Features and Analogues of Flecainide

Structural ElementFlecainide ImplementationImpact on PropertiesSelected Analogues/Examples (Non-Antiarrhythmic)Primary Target of Analogues
Benzamide Core (CONH)PresentEssential scaffold; allows linkage to amine side chain.Sulpiride, Amisulpride (Antipsychotics); Entinostat (HDACi); SAR Probes (σ1R) [2] [5] [8]D2/D3 Receptors; HDAC; Sigma-1 Receptor
Aromatic Substituents2,5-bis(2,2,2-Trifluoroethoxy)Critical for Na+ block: High lipophilicity, metabolic stability, potency.2-Methoxy-4-amino-5-chloro (Sulpiride); 3-Pyridyl (HDACi caps); Various halogens/CN/NO2 (σ1R)D2/D3 Receptors; HDAC; Sigma-1 Receptor
Amine Side ChainN-(Piperidin-2-ylmethyl) (Secondary amine)Critical for Na+ block: Basic nitrogen for channel interaction; influences metabolism (CYP2D6).N-Ethylpyrrolidinyl (Sulpiride); N-Benzylpiperidinyl (Nemonapride/YM-09151-2) [8]; Alkyl diamine chains (σ1R)D2/D3 Receptors; D2 Receptors; Sigma-1 Receptor
Fluorine Atoms6 x F (in -OCH2CF3 groups)Enhances Lipophilicity & Stability: Key differentiator from non-fluorinated benzamides.Often absent or limited (e.g., single F or CF3) in other benzamide classes.

Properties

CAS Number

50516-43-3

Product Name

Nofecainide

IUPAC Name

3-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2-phenyl-3H-isoindol-1-one

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C20H24N2O3/c1-14(2)21-12-16(23)13-25-20-18-11-7-6-10-17(18)19(24)22(20)15-8-4-3-5-9-15/h3-11,14,16,20-21,23H,12-13H2,1-2H3

InChI Key

KUHVZVZAYMLXGA-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3)O

Synonyms

3-(2-hydroxy-3-(isopropylamino)propoxy)-2-phenyl-1-isoindolinone
nofedone
nofedone fumarate (1:1)
nofedone fumarate (2:1)
RP 30356

Canonical SMILES

CC(C)NCC(COC1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.